

Technical Guide: 1,3-Adamantanediol Dimethacrylate (CAS 122066-43-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Adamantanediol dimethacrylate

Cat. No.: B049676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Adamantanediol dimethacrylate, identified by CAS number 122066-43-7, is a bifunctional monomer characterized by a rigid, cage-like adamantine core functionalized with two methacrylate groups. This unique structure imparts notable properties to the polymers derived from it, including enhanced thermal stability, mechanical strength, and chemical resistance. While its direct applications in drug development are not extensively documented, the adamantine moiety itself is a well-established pharmacophore, present in a variety of approved therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **1,3-adamantanediol dimethacrylate**, with a particular focus on its role in materials science and the broader context of the adamantine scaffold in medicinal chemistry.

Chemical and Physical Properties

The physicochemical properties of **1,3-adamantanediol dimethacrylate** and its precursor, 1,3-adamantanediol, are summarized in the tables below.

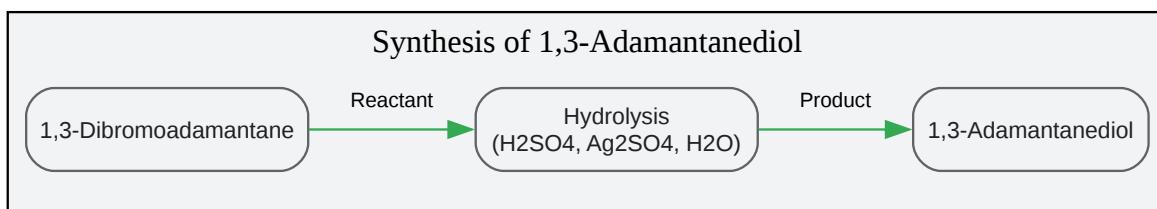
Table 1: Physicochemical Properties of **1,3-Adamantanediol Dimethacrylate**

Property	Value
CAS Number	122066-43-7
Molecular Formula	C ₁₈ H ₂₄ O ₄
Molecular Weight	304.38 g/mol
IUPAC Name	(3-(2-methylprop-2-enyloxy)adamantan-1-yl) 2-methylprop-2-enoate
Appearance	White to off-white solid
Boiling Point	374.5 °C at 760 mmHg
Density	1.14 g/cm ³
Flash Point	178.5 °C

Table 2: Physicochemical Properties of 1,3-Adamantanediol (Precursor)

Property	Value
CAS Number	5001-18-3
Molecular Formula	C ₁₀ H ₁₆ O ₂
Molecular Weight	168.23 g/mol
Melting Point	~260 °C
Boiling Point	320.4 °C at 760 mmHg
Appearance	White crystalline solid
Solubility	Slightly soluble in chloroform and methanol

Synthesis and Experimental Protocols


The synthesis of **1,3-adamantanediol dimethacrylate** typically involves a two-step process: the synthesis of the 1,3-adamantanediol precursor, followed by its esterification with methacrylic acid or a derivative thereof.

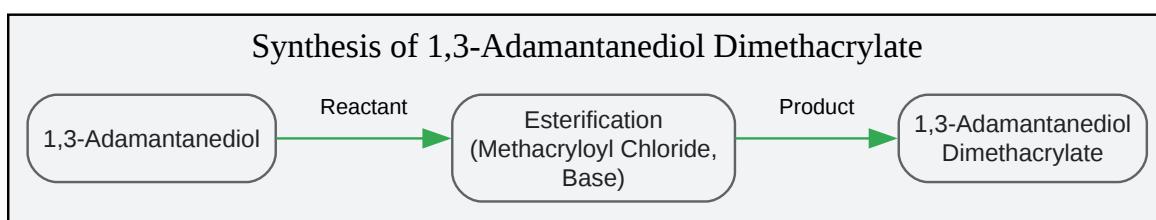
Synthesis of 1,3-Adamantanediol

A common route for the synthesis of 1,3-adamantanediol involves the hydrolysis of 1,3-dihaloadamantane.

Experimental Protocol: Hydrolysis of 1,3-Dibromoadamantane

- Reaction Setup: A mixture of 1,3-dibromoadamantane, silver sulfate, and sulfuric acid in water is prepared in a round-bottom flask equipped with a reflux condenser.
- Reflux: The mixture is heated to reflux and maintained at this temperature for several hours to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, the reaction mixture is neutralized with a suitable base, such as sodium carbonate.
- Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate.
- Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,3-adamantanediol. Further purification can be achieved by recrystallization or column chromatography.

[Click to download full resolution via product page](#)


Synthesis of 1,3-Adamantanediol.

Synthesis of 1,3-Adamantanediol Dimethacrylate

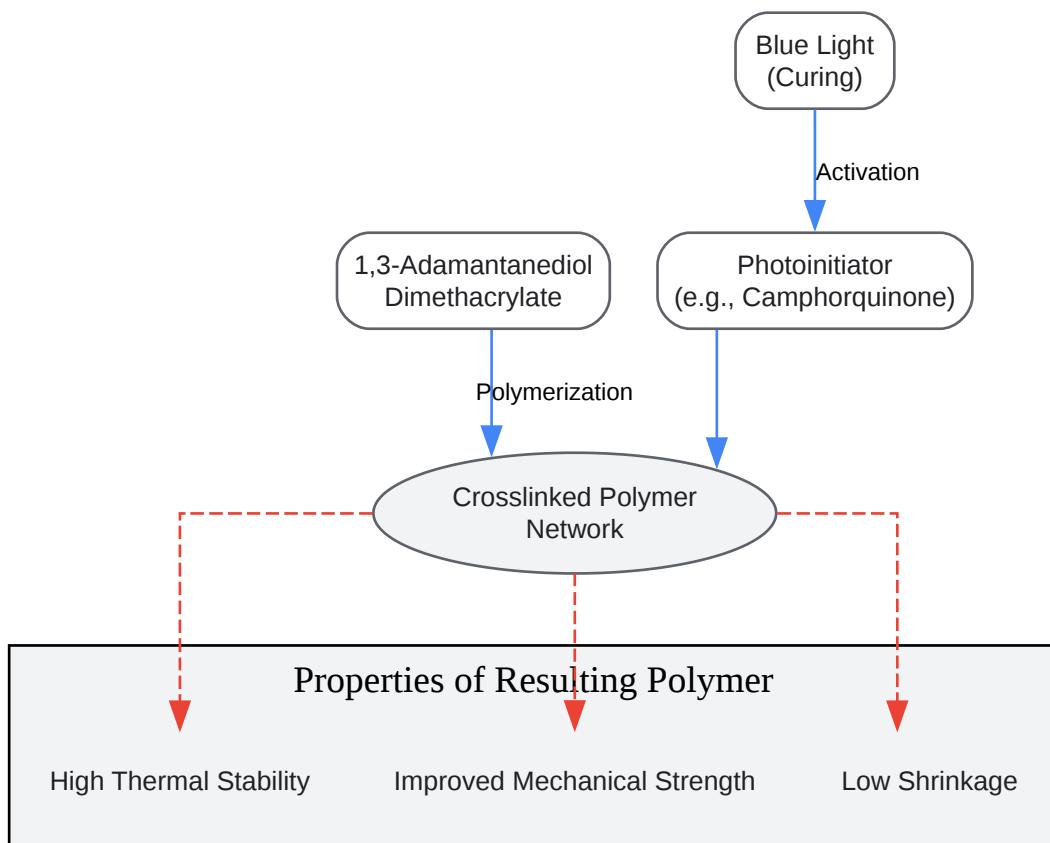
The final step is the esterification of 1,3-adamantanediol with methacrylic anhydride or methacryloyl chloride.

Experimental Protocol: Esterification of 1,3-Adamantanediol

- Reaction Setup: 1,3-Adamantanediol is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask under an inert atmosphere (e.g., nitrogen or argon). A base, such as triethylamine or pyridine, is added to act as an acid scavenger.
- Addition of Acylating Agent: Methacryloyl chloride or methacrylic anhydride is added dropwise to the cooled solution (typically 0 °C) with stirring.
- Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC.
- Work-up: The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure **1,3-adamantanediol dimethacrylate**.

[Click to download full resolution via product page](#)

Esterification to the final product.


Applications

Polymer Chemistry and Materials Science

The primary application of **1,3-adamantanediol dimethacrylate** is as a crosslinking monomer in the synthesis of polymers. The rigid and bulky adamantane core introduces several desirable properties to the resulting polymer network:

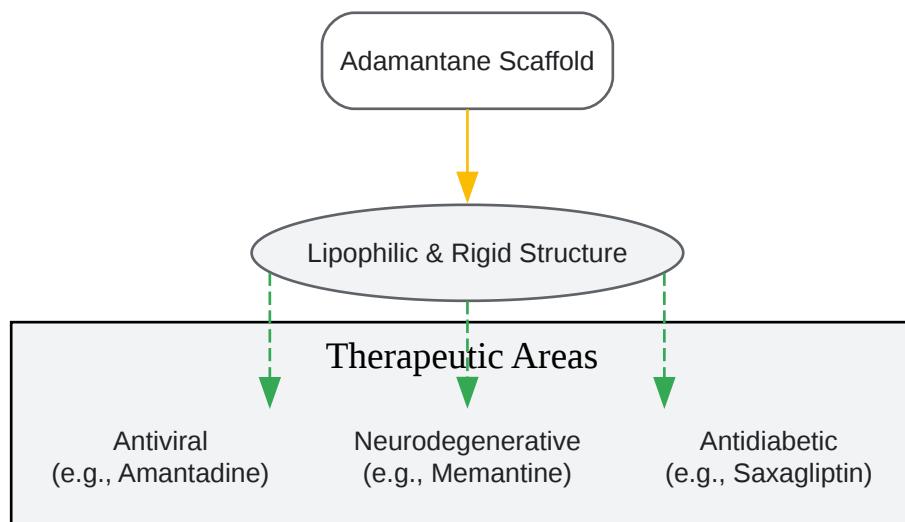
- High Glass Transition Temperature (Tg): The restricted mobility of the adamantane cage leads to polymers with higher thermal stability.
- Improved Mechanical Strength: The rigid structure contributes to increased hardness and modulus of the polymer.
- Low Polymerization Shrinkage: The bulky nature of the monomer can reduce the volumetric shrinkage that occurs during polymerization, a critical factor in applications such as dental composites.
- Enhanced Etch Resistance: In the field of microelectronics, adamantane-containing polymers are used in photoresists due to their high resistance to plasma etching.

A significant area of interest for adamantane-based dimethacrylates is in the formulation of dental restorative materials. Dental composites are typically composed of a resin matrix, inorganic fillers, and a coupling agent.^[1] The dimethacrylate monomers form the crosslinked polymer network that constitutes the resin matrix. The incorporation of monomers like **1,3-adamantanediol dimethacrylate** can potentially improve the longevity and performance of dental fillings by enhancing their mechanical properties and reducing polymerization stress.^[2]

[Click to download full resolution via product page](#)

Polymerization and resulting properties.

Context in Drug Development: The Adamantane Pharmacophore


While **1,3-adamantanediol dimethacrylate** itself is not a therapeutic agent, its core adamantane structure is a privileged scaffold in medicinal chemistry. The lipophilic and rigid nature of the adamantane cage allows it to interact with various biological targets, often improving the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Examples of Adamantane-Containing Drugs:

- Amantadine and Rimantadine: Antiviral drugs used for the treatment of influenza A. They function by blocking the M2 proton channel of the virus.

- Memantine: An NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease. The adamantane group plays a crucial role in its mechanism of action by blocking the receptor channel.
- Saxagliptin and Vildagliptin: Dipeptidyl peptidase-4 (DPP-4) inhibitors used for the management of type 2 diabetes. The adamantane moiety contributes to their potent and selective inhibition of the enzyme.

The successful application of these drugs highlights the potential of the adamantane scaffold in the design of new therapeutic agents. The functional handles on **1,3-adamantanediol dimethacrylate** could, in principle, be modified to explore new chemical space for drug discovery, although its primary current use remains in materials science.

[Click to download full resolution via product page](#)

The Adamantane Pharmacophore in Medicine.

Safety Information

As with any chemical, **1,3-adamantanediol dimethacrylate** should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Adamantanediol dimethacrylate is a valuable monomer for the development of advanced polymers with superior thermal and mechanical properties. Its primary applications are in materials science, particularly in the formulation of dental composites and photoresists. While not directly used in pharmaceuticals, the adamantane core is a significant and successful scaffold in drug design. This technical guide provides a foundation for researchers and professionals to understand the properties, synthesis, and potential uses of this interesting and versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dentamasters.com [dentamasters.com]
- 2. Structure–property relationship in new photo-cured dimethacrylate-based dental resins | Pocket Dentistry [pocketdentistry.com]
- To cite this document: BenchChem. [Technical Guide: 1,3-Adamantanediol Dimethacrylate (CAS 122066-43-7)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049676#cas-number-122066-43-7-properties-and-uses>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com